3-Buten-1-amine pKa vs. Allylamine and n-Butylamine: Impact on Nucleophilicity and Buffering
3-Buten-1-amine (pKa = 9.96±0.10) is a weaker base than n-butylamine (pKa = 10.77 at 20°C) but a stronger base than allylamine (pKa = 9.49 at 25°C) [1]. The ~0.5 pKa unit difference relative to allylamine translates to a 3-fold difference in the ratio of protonated to free amine at physiological pH, directly affecting nucleophilic reactivity and solubility profiles. The ~0.8 unit difference relative to n-butylamine corresponds to a nearly 6-fold shift in acid-base equilibrium, which can alter reaction kinetics and product distributions in amine-catalyzed or amine-functionalization reactions.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | 9.96±0.10 (predicted, H2O) |
| Comparator Or Baseline | Allylamine: 9.49 (H2O, 25°C); n-Butylamine: 10.77 (H2O, 20°C) |
| Quantified Difference | ΔpKa vs. allylamine: +0.47; ΔpKa vs. n-butylamine: -0.81 |
| Conditions | Aqueous solution, experimental and predicted values |
Why This Matters
The distinct pKa value informs selection for pH-sensitive reactions (e.g., buffered bioconjugation or ELISA blocking steps) where precise control of amine protonation is critical for reproducibility.
- [1] Wikipedia. Allylamine. pKa 9.49 (conjugate acid; H2O). View Source
